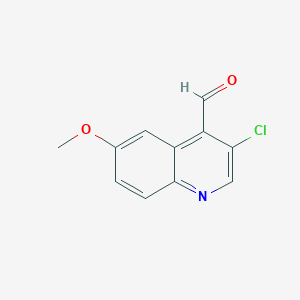![molecular formula C10H12O3 B8799768 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol CAS No. 56287-54-8](/img/structure/B8799768.png)
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an ethan-1-ol group attached to the 2-position of the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol typically involves the reaction of 2-methylbenzodioxole with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in ensuring the cost-effectiveness and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanal or 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanoic acid.
Reduction: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethane.
Substitution: Formation of various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure but lacking the ethan-1-ol group.
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A closely related compound with a different substitution pattern on the benzodioxole ring.
2-Methylbenzoxazole: A structurally similar compound with a benzoxazole ring instead of a benzodioxole ring.
Uniqueness
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both the benzodioxole ring and the ethan-1-ol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56287-54-8 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzodioxol-2-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
OLNOTJHBJKYXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8799749.png)







